N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide
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Description
“N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a five-membered ring containing a sulfur atom . It also contains an isoxazole ring, which is a five-membered ring with two nonadjacent heteroatoms (one nitrogen atom and one oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The benzo[b]thiophene and isoxazole moieties would contribute to the aromaticity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzo[b]thiophene and isoxazole rings. For instance, the benzo[b]thiophene moiety can undergo electrophilic aromatic substitution reactions . The isoxazole ring can participate in various reactions such as ring-opening reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing benzo[b]thiophene and isoxazole rings are likely to be aromatic and relatively stable .
Future Directions
The future research directions could involve studying the biological activity of this compound, given that both benzo[b]thiophene and isoxazole moieties are found in various biologically active compounds . It could also involve exploring its potential applications in material science, given the interesting properties of these ring systems.
Mechanism of Action
Benzothiophene derivatives
Benzothiophene is a polycyclic aromatic compound. Derivatives of benzothiophene have been found to exhibit a wide range of biological activities, including antimicrobial , antifungal , and antioxidant properties. For example, some benzothiophene derivatives have shown high antibacterial activity against S. aureus .
Isoxazole derivatives
Isoxazole is a five-membered ring compound containing an oxygen atom and a nitrogen atom. Isoxazole derivatives have been associated with various biological activities, including affinity towards 5-HT1A receptors . For instance, one analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-16(22,12-8-10-4-2-3-5-11(10)24-12)9-17-14(20)15(21)18-13-6-7-23-19-13/h2-8,22H,9H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACYDDLPWUBLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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